![molecular formula C17H18N6O2 B5868535 1-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]tetrazol-5-amine](/img/structure/B5868535.png)
1-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]tetrazol-5-amine
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Overview
Description
1-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]tetrazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of methoxy and phenylethoxy groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]tetrazol-5-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-4-(2-phenylethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization using sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form the tetrazole ring.
Final Product Formation: The final step involves the reaction of the tetrazole intermediate with an appropriate amine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenylethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]tetrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring may play a crucial role in stabilizing the compound’s interaction with its targets, while the methoxy and phenylethoxy groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
- 1-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]tetrazol-5-amine
- 1-[4-Methoxy-3-(2-phenylethoxy)phenyl]-N,N-dipropyloctan-2-amine
- N-[3-Methoxy-4-(2-phenylethoxy)benzyl]-2H-tetrazol-5-amine
Comparison: this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets.
Properties
IUPAC Name |
1-[[3-methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-24-16-11-14(12-19-23-17(18)20-21-22-23)7-8-15(16)25-10-9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZNGBQLFPGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NN=N2)N)OCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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